5-Bromo-2-methanesulfonylaniline
Overview
Description
5-Bromo-2-methanesulfonylaniline is an organic compound with the molecular formula C7H8BrNO2S. It is characterized by the presence of a bromine atom at the fifth position and a methanesulfonyl group at the second position of the aniline ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methanesulfonylaniline typically involves the bromination of 2-methanesulfonylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methanesulfonylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted anilines, thiols, and ethers.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
5-Bromo-2-methanesulfonylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methanesulfonylaniline involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloroaniline
- 5-Bromo-2-fluoroaniline
- 5-Bromo-2-nitroaniline
Uniqueness
5-Bromo-2-methanesulfonylaniline is unique due to the presence of both a bromine atom and a methanesulfonyl group on the aniline ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Its reactivity and selectivity in chemical reactions differentiate it from other similar compounds.
Properties
IUPAC Name |
5-bromo-2-methylsulfonylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTCKSCLEBBNDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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